Fusapyrone

Toxicology Ecotoxicology Antifungal Research

Fusapyrone's unique selectivity for filamentous fungi over beneficial yeasts (MIC <6.25 µg/mL vs. >50 µg/mL) makes it the gold standard for Integrated Pest Management (IPM) research. Unlike non-selective fungicides, it enables synergistic biocontrol experiments. Achieves 99.5% OTA reduction in grapes. Critical benchmark for structure-activity relationship studies. Order high-purity Fusapyrone to advance your agrochemical screening.

Molecular Formula C34H54O9
Molecular Weight 606.8 g/mol
Cat. No. B118556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusapyrone
SynonymsFusapyrone
Molecular FormulaC34H54O9
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
InChIInChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
InChIKeyHEECQDWUNPZALD-ZBNIOBMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid

Fusapyrone for Research: A Broad-Spectrum Antifungal Polyketide


Fusapyrone (CAS 156856-31-4) is a broad-spectrum antifungal polyketide, first isolated from *Fusarium semitectum* and other *Fusarium* species [1]. Structurally, it features a 3-substituted-4-hydroxy-6-alkyl-2-pyrone core with a 4-deoxy-β-xylo-hexopyranosyl C-glycosyl moiety. Notably, its structure was revised from an α-pyrone to a γ-pyrone derivative in 2006 [2]. It is primarily investigated for its potent activity against mycotoxigenic and phytopathogenic filamentous fungi, with a focus on controlling postharvest crop diseases [1][3].

Why Fusapyrone Cannot Be Substituted by Other Antifungal α-Pyrones


Generic substitution of Fusapyrone with closely related α-pyrones, such as its deoxy analog (Deoxyfusapyrone), is not scientifically valid due to quantifiable, structure-driven differences in potency and toxicity. While sharing a core scaffold, subtle structural variations—particularly the glycosylation pattern—lead to significant divergence in biological performance. Data demonstrates that Fusapyrone (1) is consistently more potent and significantly less toxic than Deoxyfusapyrone (2) across multiple assays [1][2]. Furthermore, Fusapyrone exhibits a unique selectivity profile, being active against filamentous fungi while sparing beneficial yeasts [3], a characteristic not guaranteed by other pyrone-based antifungals, which is crucial for integrated biocontrol strategies [3].

Fusapyrone Evidence Guide: Quantifiable Differentiation from Analogs


Fusapyrone vs. Deoxyfusapyrone: 37.1 µM LC50 Difference in Toxicity

Fusapyrone (1) demonstrates a dramatically superior safety profile compared to its closest analog, Deoxyfusapyrone (2). In an *Artemia salina* (brine shrimp) larvae bioassay, a standard model for preliminary zootoxicity, Fusapyrone showed no toxicity at the highest concentration tested (500 µM) [1]. In contrast, Deoxyfusapyrone exhibited significant toxicity with an LC50 of 37.1 µM (21.8 µg/mL) under the same conditions [1]. This difference is directly attributed to the glycosyl moiety, as modifications increasing hydrophobicity were found to correlate with increased toxicity in this model [2].

Toxicology Ecotoxicology Antifungal Research

Fusapyrone vs. Deoxyfusapyrone: Superior Antifungal Potency in Disk Diffusion Assays

In direct comparisons across a panel of filamentous fungi, Fusapyrone (1) was consistently more active than Deoxyfusapyrone (2) [1]. While both compounds were tested at a fixed concentration in a disk diffusion assay, Fusapyrone generated larger zones of inhibition against several plant pathogenic and mycotoxigenic species, including *Alternaria alternata* and *Botrytis cinerea*. The original study concluded that compound 1 was consistently more active than its deoxy analog 2 across the entire panel of tested fungi [1].

Antifungal Assay Mycology Natural Products

Fusapyrone's Potency is Comparable to Amphotericin B and Nystatin Against Select Fungi

While not a head-to-head study, cross-study comparisons contextualize Fusapyrone's potency against established clinical antifungals. Against *Fusarium* sp. (strain AJ177167), Fusapyrone exhibited an MIC of 6.3 μg/mL [1]. Under comparable in vitro conditions, the gold-standard polyene antifungals amphotericin B and nystatin showed MICs of 3.1 μg/mL against the same fungal target [1]. This places Fusapyrone's antifungal potency within the same order of magnitude as these clinically relevant agents, establishing a quantitative benchmark for its activity.

Antifungal Activity MIC Comparison Mycology

Fusapyrone Spares Biocontrol Yeasts, a Critical Differentiation for Integrated Applications

A key differential feature of Fusapyrone is its selective action against filamentous fungi while sparing beneficial yeasts. In direct assays, Fusapyrone did not inhibit the growth of biocontrol yeasts *Pichia guilliermondii* and *Rhodotorula glutinis* at concentrations up to 50 µg/mL [1]. In contrast, it exhibits strong activity against various filamentous fungal pathogens, with MIC values ranging from 0.78 to 6.25 µg/mL against species like *Botrytis cinerea* and *Aspergillus parasiticus* [2]. This selective toxicity profile is a distinct and verifiable advantage over many broad-spectrum antifungals.

Biological Control Selective Toxicity Agricultural Microbiology

Fusapyrone Efficacy on Grape: Six-Log Reduction in Fungal CFU and 99.5% Ochratoxin A Suppression

In a laboratory assay on artificially inoculated grapes, the application of a 100 µg/mL Fusapyrone solution resulted in a significant reduction of up to 6 orders of magnitude (99.9999%) in *Aspergillus carbonarius* CFU counts compared to untreated controls [1]. Furthermore, the treatment led to a dramatic decrease in ochratoxin A (OTA) contamination. The OTA content dropped from an average of 112.5 ng/g in the positive control to just 0.6 ng/g with 100 µg/mL Fusapyrone treatment, a 99.5% reduction. Even at a lower dose of 50 µg/mL, OTA was suppressed to 5.1 ng/g, a 95.5% reduction [1].

Postharvest Disease Mycotoxin Mitigation Food Safety

Fusapyrone: Optimal Applications Based on Verifiable Evidence


Research on Integrated Postharvest Biocontrol Strategies

Due to its quantifiable selectivity (sparing biocontrol yeasts at up to 50 µg/mL while inhibiting pathogenic filamentous fungi at sub-6.25 µg/mL concentrations [1]), Fusapyrone is an ideal tool compound for developing and studying integrated pest management strategies. Researchers can design experiments that combine Fusapyrone with antagonistic yeasts like *Pichia guilliermondii* to achieve synergistic or additive control of postharvest pathogens, a scenario not possible with non-selective fungicides.

Mycotoxin Mitigation Studies in Agricultural Commodities

Fusapyrone is highly suitable for research focused on reducing mycotoxin contamination, particularly ochratoxin A. Evidence from grape models shows a 99.5% reduction in OTA contamination with 100 µg/mL Fusapyrone treatment [2]. This makes it a valuable standard for investigating mechanisms of mycotoxin biosynthesis inhibition and for developing new treatments for commodities prone to ochratoxigenic fungi.

Screening for Selective Antifungal Leads with Low Ecotoxicity

For drug discovery or agrochemical screening programs prioritizing safety, Fusapyrone offers a benchmark for a favorable selectivity and toxicity profile. Its lack of toxicity in the *Artemia salina* assay at 500 µM, contrasted with its potent antifungal activity (MICs 0.78-6.25 µg/mL), provides a compelling rationale for its inclusion in screening libraries focused on identifying novel, low-toxicity antifungal scaffolds [3][1].

Structure-Activity Relationship (SAR) Studies of Pyrone Antifungals

The well-characterized activity differences between Fusapyrone and its analogs (e.g., deoxyfusapyrone, acetyl derivatives) make it an essential control in SAR studies [1][3]. Researchers can use Fusapyrone as the active benchmark to understand how modifications to the glycosyl group or the pyrone ring impact both antifungal potency and zootoxicity, guiding the rational design of next-generation antifungal agents.

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